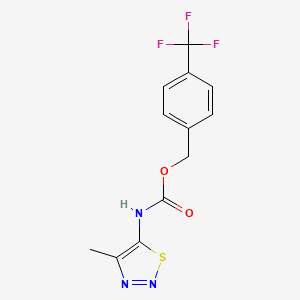
4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the thiadiazole ring, and the carbamate group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .科学的研究の応用
Antitumor Properties
Compounds structurally related to 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate have been evaluated for their antitumor activities. A study on a new antitumor drug, R 17934 (NSC 238159), which shares a similar benzimidazole carbamate structure, demonstrated effectiveness against various experimental tumors such as lymphoid leukemia, melanotic melanoma, and Lewis lung carcinoma. Its low toxicity and therapeutic activity highlight its potential for clinical application in cancer treatment (Atassi & Tagnon, 1975).
Organic Electronics and Photophysics
Research into organic electronics has seen the synthesis of star-shaped single-polymer systems with simultaneous red, green, and blue (RGB) emission. These systems are relevant for their saturated white electroluminescence and amplified spontaneous emission (ASE) properties, contributing to advancements in light-emitting diodes (LEDs) and other optoelectronic devices. For example, a three-armed star-shaped polymer demonstrated saturated white emission, indicating the potential for high-efficiency lighting and display technologies (Liu et al., 2016).
Molecular Aggregation Studies
The effects of solvent on molecular aggregation have been studied in derivatives similar to the target compound, indicating significant insights into the photophysical properties of thiadiazole-based compounds. Such studies are crucial for understanding the material's properties in various solvents, impacting their applications in molecular electronics, sensors, and photovoltaics (Matwijczuk et al., 2016).
Antifilarial and Antitumor Agents
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives have been synthesized and evaluated for their antifilarial and antitumor activities. One compound, in particular, showed significant in vivo antifilarial activity and in vitro antitumor efficacy, suggesting potential for development into therapeutic agents (Kumar et al., 1993).
Advanced Material Applications
Investigations into the molecular organization of dipalmitoylphosphatidylcholine bilayers containing bioactive compounds from the thiadiazole group have revealed how these compounds interact with lipid layers, offering insights into drug delivery systems and membrane-targeted therapies (Kluczyk et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl N-(4-methylthiadiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-7-10(21-18-17-7)16-11(19)20-6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAIVBDWZDVLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)
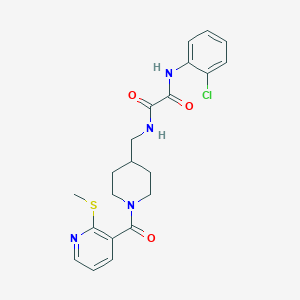
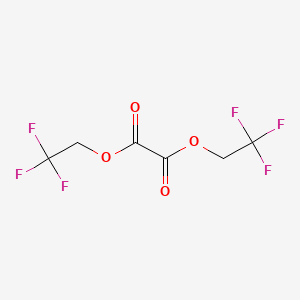
![ethyl 4-[5-[(E)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2686281.png)
![4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2686282.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)
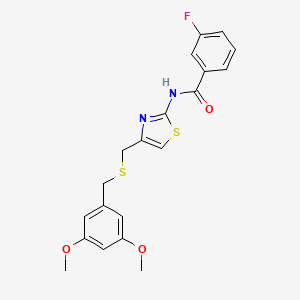
![1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene](/img/structure/B2686285.png)
![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686286.png)


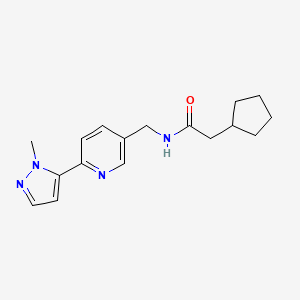
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2686293.png)
